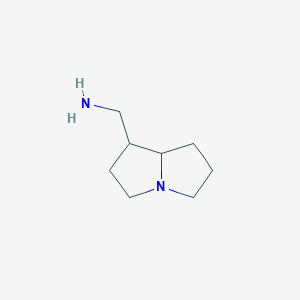

(hexahydro-1H-pyrrolizin-1-yl)methanamine

Description

Contextualization within the Broader Family of Bicyclic Nitrogen Heterocycles

Bicyclic nitrogen heterocycles are a cornerstone of modern organic chemistry, recognized for their prevalence in biologically active molecules and their utility as versatile synthetic scaffolds. nih.gov This class of compounds, which features two fused rings containing at least one nitrogen atom, is structurally diverse. The hexahydropyrrolizine core of the title compound is a classic example of a saturated bicyclic system, specifically a [3.3.0] bicyclic structure where two pyrrolidine (B122466) rings are fused and share a common nitrogen atom. nih.gov

These heterocyclic systems are considered "privileged structures" in medicinal chemistry because they can interact with multiple biological targets with high affinity. nih.gov Their rigid, defined three-dimensional shapes allow for precise orientation of functional groups, which is crucial for molecular recognition at biological receptor sites. Research into bicyclic nitrogen heterocycles is active, with ongoing development of novel synthetic methods, such as transition-metal-catalyzed C-H functionalization, to create diverse and complex molecular architectures. nih.gov

Significance of the Hexahydropyrrolizine Core in Synthetic and Structural Organic Chemistry

The hexahydropyrrolizine skeleton, also known as pyrrolizidine (B1209537), is a significant motif in organic chemistry. nih.govwikipedia.org It forms the central framework of a large family of natural products called pyrrolizidine alkaloids, which are known for their wide range of biological activities. wikipedia.org The saturated nature of the hexahydropyrrolizine core imparts a distinct, non-planar, and conformationally restricted structure. This stereochemical complexity makes it a challenging and attractive target for synthetic chemists.

The synthesis of the pyrrolizidine core and its derivatives is a key area of research, with methods often focusing on stereoselective cyclization reactions. amazonaws.com The functionalization of the core at various positions allows for the generation of libraries of compounds with diverse properties. Pyrrolizine derivatives have been investigated for numerous applications, including their potential as anti-inflammatory, antibacterial, and anticancer agents. pharaohacademy.com For instance, certain pyrrolizine derivatives have been shown to inhibit enzymes like cyclin-dependent kinase 2 (CDK-2), which is implicated in cancer cell proliferation. nih.gov

Overview of Research Trajectories for Aminomethylated Pyrrolizine Derivatives

The introduction of an aminomethyl group (-CH₂NH₂) onto the hexahydropyrrolizine scaffold, as seen in (hexahydro-1H-pyrrolizin-1-yl)methanamine, is a key strategy in medicinal chemistry research. The primary amine group serves as a versatile handle for further chemical modification and as a potential point of interaction with biological targets, often through hydrogen bonding or salt bridge formation.

Research into aminomethylated pyrrolizine derivatives follows several key trajectories:

Building Blocks for Complex Molecules: These compounds are valuable intermediates in the synthesis of more complex molecules. For example, the related precursor, (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, is used to prepare cholinergic agonists. chemicalbook.com

Investigation of Biological Activity: The aminomethyl group can be crucial for biological function. Research focuses on how this group and its substitution pattern influence the interaction of the molecule with specific enzymes or receptors. Studies on related aminomethyl-pyrrole systems have shown that this functional group is important for affinity at dopamine (B1211576) receptors. researchgate.net

Development of Novel Therapeutics: The pyrrolizine nucleus is a component of compounds investigated for anticancer activity. pharaohacademy.comnih.gov The synthesis of novel aminomethylated derivatives is a continuous effort to discover new therapeutic agents with improved efficacy and selectivity. researchgate.net The dihydrochloride (B599025) salt of the title compound, (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride, is commercially available for research purposes, indicating its relevance in discovery chemistry. nih.gov

The exploration of compounds like this compound and its analogues continues to be a fertile area of research, driven by the enduring importance of bicyclic nitrogen heterocycles in the development of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRBHSRNSWYCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hexahydro 1h Pyrrolizin 1 Yl Methanamine and Its Stereoisomers

De Novo Cyclization Strategies for Hexahydropyrrolizine Scaffold Construction

The formation of the hexahydropyrrolizine core, also known as the pyrrolizidine (B1209537) skeleton, is a key challenge in the synthesis of this class of compounds. Researchers have developed several de novo strategies that build the bicyclic system from acyclic or monocyclic precursors.

Multicomponent Reactions Leading to the Bicyclic Amine Framework

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step by combining three or more reactants. An innovative three-component reaction for the synthesis of pyrrolizidine analogues involves the reaction of hydantoin, malononitrile, and an aldehyde in water. organic-chemistry.orgharvard.edu This reaction proceeds with high regio-, chemo-, and diastereoselectivity to afford a functionalized pyrrolizidine scaffold. organic-chemistry.org Although this specific MCR leads to a 2-aza analogue, the underlying principle of combining multiple building blocks in one pot demonstrates a powerful strategy for accessing the core pyrrolizidine motif. organic-chemistry.orgharvard.edu

Another approach utilizes a palladium-catalyzed double amphiphilic allylation of nitriles with 2-methylenepropane-1,3-diol, which serves as a 1,3-dipole equivalent, to provide pyrrolizidine derivatives. These bicyclic compounds can then be used for the synthesis of various pyrrolizidine alkaloids.

Intramolecular Ring-Closing Reactions for Pyrrolizine Annulation

Intramolecular cyclization is a widely employed strategy for the construction of the pyrrolizidine skeleton. One of the most prominent methods is the ring-closing metathesis (RCM) of a diene precursor. For instance, the synthesis of (±)-trachelanthamidine, a C-1 hydroxymethyl substituted pyrrolizidine, has been achieved using a diene intermediate that undergoes RCM with a second-generation Grubbs catalyst to form the bicyclic ring system. researchgate.net

Other intramolecular strategies include:

Intramolecular Carbenoid Displacement (ICD): This method has been successfully used in the synthesis of pyrrolizidine alkaloids like (±)-trachelanthamidine and (±)-isoretronecanol by forming a carbon-carbon bond at the α-position to the nitrogen atom. youtube.com

Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate the intramolecular cyclization of appropriately functionalized precursors to form the pyrrolizidine ring system. chim.itwikipedia.org

Radical Cyclization: Photochemically initiated radical cyclizations have also been explored for the construction of the pyrrolizidine core.

[3+2] Annulation: A stepwise [3+2] annulation reaction followed by ring-closing metathesis provides another route to the pyrrolizidine skeleton. researchgate.net

Table 1: Comparison of Intramolecular Ring-Closing Strategies for Pyrrolizine Synthesis

| Strategy | Key Reagents/Catalysts | Description |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (e.g., 2nd generation) | A diene precursor undergoes cyclization to form the bicyclic system with the elimination of a small molecule (e.g., ethylene). researchgate.net |

| Intramolecular Carbenoid Displacement | Diazo compounds, Rhodium or Copper catalysts | A carbenoid generated from a diazo compound intramolecularly inserts into a C-H or C-C bond to form the ring. youtube.com |

| Palladium-Catalyzed Cyclization | Palladium catalysts (e.g., Pd(OAc)2), ligands | An unsaturated precursor containing a nitrogen nucleophile undergoes palladium-catalyzed cyclization. chim.itwikipedia.org |

Strategic Use of Chiral Auxiliaries and Catalysts in Pyrrolizine Synthesis

Controlling the stereochemistry of the hexahydropyrrolizine scaffold is crucial for accessing specific stereoisomers of the target molecule. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis.

A notable example is the use of a chiral silver catalyst in a double (1,3)-dipolar cycloaddition reaction to produce enantioenriched pyrrolizidines with multiple stereogenic centers. researchgate.net This method allows for the programmable incorporation of various functional groups with high enantioselectivity. researchgate.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolizines. Chiral secondary amines, such as derivatives of proline, can catalyze cascade reactions, like conjugate addition-aldol sequences, between pyrroles and α,β-unsaturated aldehydes to afford highly functionalized chiral pyrrolizines with excellent enantioselectivity (90-98% ee) and diastereoselectivity (>20:1 dr). youtube.comnih.gov

Targeted Synthesis of (Hexahydro-1H-pyrrolizin-1-yl)methanamine

Once the hexahydropyrrolizine scaffold is in hand, the next step is the introduction of the aminomethyl group at the C-1 position. This can be accomplished through regioselective functionalization or by transforming a precursor functional group.

Regioselective Functionalization Approaches for C-1 Aminomethylation

Directly introducing an aminomethyl group at the C-1 position can be challenging. A more common and practical approach involves the synthesis of a C-1 functionalized precursor that can be readily converted to the desired amine. A key precursor is the corresponding C-1 hydroxymethyl derivative, such as trachelanthamidine (B129624) or its stereoisomers. The synthesis of these alcohols often relies on the reduction of a C-1 carboxylate, which can be introduced during the construction of the pyrrolizidine ring.

For instance, the synthesis of (±)-trachelanthamidine has been achieved from an intermediate ethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, which after reduction and cyclization yields the C-1 hydroxymethyl pyrrolizidine.

Transformation of Precursor Nitriles and Other Functional Groups

The conversion of a precursor functional group at the C-1 position into an aminomethyl group is a key final step.

A highly effective method for converting a primary alcohol, such as a 1-hydroxymethylpyrrolizidine, into a primary amine is the Mitsunobu reaction . organic-chemistry.orgresearchgate.net This reaction allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. For the synthesis of a primary amine, the alcohol can be reacted with a nitrogen nucleophile like phthalimide (B116566) or hydrogen azide (B81097). organic-chemistry.org

Using Phthalimide: The alcohol is reacted with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). The resulting N-alkylated phthalimide can then be cleaved, for example by hydrazinolysis (the Gabriel synthesis), to release the primary amine.

Using Hydrazoic Acid: Alternatively, the alcohol can be converted to an azide using hydrazoic acid (HN₃) or a surrogate under Mitsunobu conditions. The resulting alkyl azide is then reduced to the primary amine, commonly using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Another potential route involves the reductive amination of a 1-formylpyrrolizidine precursor. This would involve the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to form the aminomethyl group. harvard.edu

The reduction of a 1-cyanopyrrolizidine (pyrrolizidine-1-carbonitrile) precursor would also yield the target this compound. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation under more forcing conditions.

Stereoselective and Enantioselective Pathways to Optically Active this compound Variants

The synthesis of optically active pyrrolizidine alkaloids and their analogues, including this compound, has been a significant focus of research due to the stereochemistry's critical role in determining biological activity. A variety of stereoselective and enantioselective methods have been developed to control the formation of the chiral centers within the hexahydropyrrolizine core.

One effective strategy involves a one-pot, three-component reaction utilizing isatin, a secondary amino acid like proline, and 5-arylidene thiazolidine-2,4-diones in the presence of a reusable magnetic nanocatalyst (MnCoCuFe₂O₄@L-proline). rsc.org This method stereoselectively produces spirocyclic pyrrolizidine derivatives in high yields. rsc.org The diastereoselectivity of these reactions is a key feature, often yielding specific isomers based on the chosen catalytic system. rsc.org

Another approach focuses on the direct asymmetric synthesis of related α-(3-pyrrolyl)methanamines. rsc.org This involves an organocatalyzed direct Mannich reaction of succinaldehyde (B1195056) with various imines, which is followed by a Paal-Knorr cyclization with a primary amine. rsc.org This metal-free process allows for the construction of a chiral methanamine unit at the C3 position of a pyrrole (B145914) ring with excellent enantioselectivity, a strategy adaptable to pyrrolizidine systems. rsc.org

Furthermore, stereoselective cyclization is a common method for synthesizing pyrrolizidine derivatives. bohrium.com For instance, iminium ions generated from the decarboxylation of α-amino acids can be used to initiate stereoselective cyclization. bohrium.com A notable example is the diastereoselective synthesis of ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride, which highlights the precise control achievable over the molecule's stereocenters. researchgate.net

Table 1: Examples of Stereoselective Synthesis of Hexahydropyrrolizine Derivatives

| Reaction Type | Key Reagents/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Three-component reaction | Isatin, Proline, 5-arylidene thiazolidine-2,4-diones, MnCoCuFe₂O₄@L-proline | Spirocyclic pyrrolizidines | High yield and diastereoselectivity; reusable catalyst | rsc.org |

| Mannich/Paal-Knorr cyclization | Succinaldehyde, imines, primary amine, organocatalyst | α-(3-pyrrolyl)methanamines | Metal-free, excellent enantioselectivity | rsc.org |

| Iminium ion cyclization | α-amino acid (e.g., proline) | Active pyrrolizidine derivatives | Stereoselective cyclization | bohrium.com |

Alternative Synthetic Routes and Methodological Innovations

Beyond classical approaches, several alternative and innovative routes have been developed to enhance the synthesis of the hexahydropyrrolizine scaffold, focusing on improved efficiency, scalability, and the use of diverse precursors.

Catalytic Hydrogenation and Reduction Protocols

Catalytic hydrogenation is a crucial step in many synthetic pathways leading to the saturated hexahydropyrrolizine ring system. The reduction of unsaturated pyrrolizine precursors, such as dehydropyrrolizidines, is a common final step. For instance, the synthesis of certain pyrrolidine (B122466) derivatives involves hydrogenation in the presence of a Wilkinson catalyst to achieve high stereoselectivity. mdpi.com

In the context of scalable synthesis, reduction protocols are often performed under flow conditions. For example, in the synthesis of a fluorinated hydroxymethyl-pyrrolizidine derivative, the reduction of intermediate ozonides was examined using different reducing agents. researchgate.net Triphenylphosphine was found to be faster and more selective than triethylphosphite for this transformation under flow conditions, yielding the desired aldehyde over the acid. researchgate.net This highlights the importance of selecting the appropriate reductant to achieve the desired outcome in multistep syntheses.

Utilization of Pyrrolizine Precursors and Intermediates

The synthesis of this compound often relies on the strategic construction and modification of key pyrrolizine intermediates. A common precursor is (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, which can be synthesized and subsequently converted to the target methanamine. chemicalbook.com This intermediate is valuable in preparing various azacycloalkylalkyl derivatives. chemicalbook.com

The synthesis of these precursors can be achieved through various cyclization strategies. One method involves the KHMDS-induced carbocyclization of N-alkynyl proline carboxylates, which efficiently produces 1H-pyrrolizine carboxylates under mild conditions. researchgate.net Another approach is the two-directional synthesis, which can create intermediates like (3R,5R)/(3S,5S)-diethyl 2,2'-(hexahydro-1H-pyrrolizin-3,5-diyl)diacetate through the cyclization of amino alkenes. beilstein-journals.org These precursors offer multiple points for further functionalization to arrive at the desired methanamine target.

Optimization of Reaction Conditions for Scalability and Efficiency

Optimizing reaction conditions is paramount for transitioning a synthetic route from laboratory scale to industrial production. Key variables include the choice of base, solvent, temperature, and reaction time. For the cyclization of N-alkynyl proline carboxylates to form pyrrolizine precursors, a systematic study of bases was performed. researchgate.net While bases like KH, LDA, and KOt-Bu were ineffective, and n-BuLi gave low yields, KHMDS in toluene (B28343) was found to provide good yields at room temperature. researchgate.net Further optimization showed that using 0.5 equivalents of KHMDS at 0-25°C could result in quantitative yields within 30 minutes. researchgate.net

For scalability, continuous flow chemistry offers significant advantages over traditional batch processing, particularly for hazardous or highly exothermic reactions. The ozonolysis of a precursor, a key step in one diastereoselective synthesis of a pyrrolizidine derivative, was successfully implemented in a flow system. researchgate.net This allowed for safe and efficient temperature control and produced significant quantities of product (1.8 g/h) with minimal accumulation of unstable ozonide intermediates, demonstrating a scalable and efficient methodological innovation. researchgate.net

Table 2: Optimization of KHMDS-induced Cyclization

| Base (Equivalents) | Solvent | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|

| KHMDS (1.0) | Toluene | Room Temp | 2 hours | Good | researchgate.net |

| KHMDS (2.0) | Toluene | Room Temp | <2 hours | Good | researchgate.net |

| KHMDS (0.5) | Toluene | 0-25 | 30 min | Quantitative | researchgate.net |

| KHMDS (0.25) | Toluene | 0-25 | - | Decreased | researchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization of Hexahydropyrrolizine Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of (hexahydro-1H-pyrrolizin-1-yl)methanamine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

While standard ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, advanced 1D techniques like Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are employed to differentiate between various types of carbon signals.

APT (Attached Proton Test): This experiment distinguishes carbon atoms based on the number of attached protons. Methylene (CH₂) and quaternary carbons (C) typically show positive-phased signals, while methyl (CH₃) and methine (CH) carbons produce negative-phased signals. This allows for a quick assessment of the carbon types present in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments provide more specific information. DEPT-90 displays only CH (methine) signals, while DEPT-135 shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra.

For a molecule like this compound, these experiments are crucial for assigning the signals of the pyrrolizidine (B1209537) rings and the aminomethyl substituent.

Table 1: Illustrative ¹³C NMR and DEPT-135 Data for this compound (Note: This data is hypothetical and for illustrative purposes, based on typical chemical shifts for similar saturated heterocyclic amines.)

| Carbon Atom | Hypothetical Chemical Shift (δ, ppm) | DEPT-135 Phase | Multiplicity |

| C1 | 68.5 | Positive | CH |

| C2 | 26.3 | Negative | CH₂ |

| C3 | 33.8 | Negative | CH₂ |

| C5 | 55.1 | Negative | CH₂ |

| C6 | 25.9 | Negative | CH₂ |

| C7 | 31.2 | Negative | CH₂ |

| C8 (Bridgehead) | 75.4 | Positive | CH |

| -CH₂NH₂ | 45.7 | Negative | CH₂ |

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule. bldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. hmdb.ca Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of proton networks within the fused pyrrolidine (B122466) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation experiment that maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govnih.gov This is a powerful tool for definitively assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). nih.gov HMBC is critical for piecing together the molecular skeleton by connecting fragments established by COSY and identifying quaternary carbons. For instance, the protons of the aminomethyl group would show a correlation to the bridgehead carbon (C8).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the pyrrolizidine core.

Since this compound is a chiral molecule, methods to assess its enantiomeric purity are important. Chiral NMR spectroscopy, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used for this purpose. unipi.itmst.edu

When a racemic mixture is treated with a chiral solvating agent, transient diastereomeric complexes are formed. dntb.gov.ua These complexes have different NMR spectra, leading to the splitting of signals for the enantiomers in the ¹H NMR spectrum. The ratio of the integrals of these split signals can be used to determine the enantiomeric excess (ee) of the sample. This technique provides a convenient and non-destructive method for analyzing the optical purity of chiral amines. np-mrd.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. ESI typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the clear determination of the molecular weight. In the case of this compound (C₈H₁₆N₂), the expected protonated molecule would have an m/z of approximately 141.14. Tandem mass spectrometry (MS/MS) can then be performed on this precursor ion to induce fragmentation and gain structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

For this compound, HRMS would be used to confirm its elemental composition as C₈H₁₆N₂.

Table 2: Theoretical Exact Mass for the Protonated Molecule of this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₇N₂⁺ | 141.13862 |

This theoretical mass is calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

The fragmentation pattern observed in an MS/MS experiment on the [M+H]⁺ ion would be expected to involve characteristic losses from the pyrrolizidine ring system and the aminomethyl side chain, providing further confirmation of the structure.

Theoretical and Computational Chemistry Studies of Hexahydro 1h Pyrrolizin 1 Yl Methanamine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone in the theoretical investigation of pyrrolizidine (B1209537) alkaloid systems, offering a detailed view of their electronic structure and energetic landscapes.

The precise three-dimensional arrangement of atoms in (hexahydro-1H-pyrrolizin-1-yl)methanamine is critical to its properties. Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable geometric configurations of this molecule.

In computational studies of related pyrrolizidine alkaloids, methods such as DFT with various functionals (e.g., B3LYP, mPW1PW91) and basis sets (e.g., 6-31G*, 6-31+G**) are commonly employed for geometry optimization. nih.gov For instance, in the analysis of other heterocyclic systems, DFT calculations have been successfully used to predict structural parameters that are in close agreement with experimental data from X-ray crystallography. sigmaaldrich.com These calculations provide optimized bond lengths, bond angles, and dihedral angles that characterize the lowest energy structure of the molecule.

A representative table of optimized geometric parameters for a pyrrolizidine core, derived from computational studies on analogous systems, is presented below.

| Parameter | Value |

| C1-N4 Bond Length (Å) | 1.47 |

| N4-C8 Bond Length (Å) | 1.48 |

| C7a-C1 Bond Length (Å) | 1.54 |

| C1-C2-C3 Angle (°) | 105.2 |

| C8-N4-C5 Angle (°) | 112.5 |

Note: The data in this table is illustrative and based on typical values found in computational studies of related pyrrolizidine alkaloids.

The fused-ring system of this compound allows for the existence of several conformational isomers. The relative stability of these conformers, along with the energy barriers for their interconversion (transition states), can be effectively mapped out using quantum chemical methods.

Energetic analyses of different conformers of pyrrolizidine alkaloids reveal the most likely shapes the molecule will adopt. For example, studies on flexible molecules have shown that even subtle changes in conformation can lead to significant differences in energy. nih.gov By calculating the single-point energies of various optimized conformers, a stability ranking can be established. The identification of transition states between these conformers provides insight into the dynamics of the molecule.

An illustrative energetic analysis of two hypothetical conformers of this compound is shown below.

| Conformer | Relative Energy (kcal/mol) |

| Conformer A (Lowest Energy) | 0.00 |

| Conformer B | +2.5 |

| Transition State (A to B) | +8.2 |

Note: This data is hypothetical and serves to exemplify the output of energetic analysis in computational chemistry.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a few key conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can explore a much larger portion of the conformational space, providing a more complete understanding of the molecule's flexibility and preferred shapes in different environments (e.g., in a solvent).

In the broader context of drug design and molecular modeling, MD simulations are crucial for understanding how a molecule like this compound might interact with biological targets. Although specific MD studies on this exact compound are not prevalent in the literature, the methodology is widely applied to similar organic molecules to investigate their dynamic properties.

Chemical Reactivity and Derivatization Pathways of Hexahydro 1h Pyrrolizin 1 Yl Methanamine

Reactions of the Aminomethyl Group

The exocyclic primary aminomethyl group (—CH₂NH₂) is a versatile handle for synthetic modification. As a nucleophile, it readily participates in a variety of classical amine reactions, including alkylation, acylation, and condensation. libretexts.org

The primary amine functionality of (hexahydro-1H-pyrrolizin-1-yl)methanamine can be readily derivatized through reactions with various electrophiles.

Alkylation: The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents such as alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), leading to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts if excess alkylating agent is used. libretexts.org The reaction introduces alkyl substituents onto the nitrogen, modifying the compound's steric and electronic properties.

Acylation: Acylation involves the reaction of the primary amine with acylating agents like acyl chlorides or acid anhydrides. libretexts.org This reaction is typically rapid and results in the formation of a stable amide linkage. The reaction between an amine and an acyl chloride is vigorous, producing an N-substituted amide and an ammonium chloride salt. libretexts.org These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules.

Sulfonylation: Primary amines react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. researchgate.netrsc.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net The resulting sulfonamides are important structural motifs in medicinal chemistry, often used as bioisosteres for amides. princeton.edu

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically catalyzed by acid. libretexts.orgyoutube.com

The mechanism involves several key steps:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. youtube.com

Proton transfer from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orgkhanacademy.org

Protonation of the carbinolamine's hydroxyl group by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of a water molecule to form a resonance-stabilized iminium ion. youtube.com

Deprotonation of the nitrogen atom to yield the final imine product and regenerate the acid catalyst. libretexts.org

This reaction is crucial for creating C=N double bonds, which are valuable intermediates in many organic syntheses.

The formation of amide bonds is one of the most fundamental reactions of the primary aminomethyl group. As described in the acylation section (5.1.1), reacting this compound with carboxylic acid derivatives like acyl chlorides or anhydrides yields highly stable N-substituted amides. libretexts.org This transformation is central to the synthesis of peptides and a vast range of pharmaceuticals and functional materials. The robustness of the amide bond makes it a key structural component in complex molecular architectures.

Table 1: Summary of Reactions at the Aminomethyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

| Alkylation | Alkyl Halide (R-X) | -NH₂ → -NHR → -NR₂ | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (R-COCl) | -NH₂ → -NH-C(=O)R | N-Substituted Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | -NH₂ → -NH-S(=O)₂R | Sulfonamide |

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | -NH₂ → -N=CHR or -N=CR₂ | Imine (Schiff Base) |

Functionalization of the Hexahydropyrrolizine Ring System

The hexahydropyrrolizine scaffold is a saturated bicyclic amine, which dictates a reactivity pattern distinct from aromatic systems. mdpi.comacs.org Direct functionalization of the C-H bonds of the ring is challenging and typically requires modern synthetic methods. The bridgehead tertiary nitrogen, however, presents a reliable site for chemical transformation.

The hexahydropyrrolizine ring system is a saturated, non-aromatic heterocycle. mdpi.comnih.gov Consequently, it does not undergo classical electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr) reactions. The C-H bonds on the saturated carbocyclic framework are generally unactivated and resistant to substitution under standard conditions. acs.org

Functionalization of saturated aza-heterocycles is an area of active research, often relying on advanced strategies such as C-H activation or radical-mediated processes to install new functional groups. acs.orgnih.govresearchgate.net Nucleophilic substitution on the ring itself is generally not feasible unless a leaving group is first introduced through a separate functionalization step. numberanalytics.comgacariyalur.ac.inwikipedia.org

The bridgehead tertiary nitrogen of the pyrrolizidine (B1209537) core is a key site of reactivity. mdpi.comnih.gov Its lone pair of electrons can act as a nucleophile or be oxidized.

N-Oxidation: One of the most significant reactions of the tertiary nitrogen in pyrrolizidine alkaloids is oxidation to form a pyrrolizidine alkaloid N-oxide (PANO). nih.govnih.gov This transformation is a major metabolic pathway in biological systems and can also be readily achieved in the laboratory. researchgate.netresearchgate.net Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or organic peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org The resulting N-oxide has markedly different properties from the parent tertiary amine; it is highly polar, more water-soluble, and generally considered less toxic. mdpi.comnih.gov The N-O bond is zwitterionic and neutral at physiological pH. nih.gov

Quaternization: The tertiary nitrogen can also react with alkylating agents, such as alkyl halides, in an Sₙ2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt. libretexts.org In this salt, the nitrogen atom bears a permanent positive charge, and all four of its potential bonds are occupied by carbon atoms. This modification dramatically increases the polarity and water solubility of the molecule.

Table 2: Summary of Transformations at the Tertiary Amine Nitrogen

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Tertiary Amine → N-Oxide | Amine N-Oxide |

| Quaternization | Alkyl Halide (R-X) | Tertiary Amine → Quaternary Ammonium Salt | Quaternary Ammonium Salt |

Insufficient Information Found to Generate the Requested Article on this compound

Despite a comprehensive search for scientific literature, there is a significant lack of detailed research findings on the chemical reactivity and derivatization pathways of this compound. While the compound is commercially available as a building block for chemical synthesis, specific scholarly articles detailing its incorporation into complex molecular architectures or its use in chelation and catalysis could not be located.

The investigation did reveal general information about the broader class of pyrrolizidine alkaloids, including their synthesis and biological activities. core.ac.ukrsc.orgnih.govnih.gov Additionally, numerous studies describe the synthesis and application of Schiff bases derived from various primary amines and their subsequent use as ligands for metal complexes. scispace.comnih.gov This suggests a potential derivatization pathway for this compound, given the presence of a primary amine group in its structure.

However, the absence of specific examples in the scientific literature prevents a detailed discussion of its role as a synthetic building block and ligand precursor as outlined in the requested article structure. There is no available data on reaction schemes, yields, or the properties of any derivatives that would be formed. Consequently, the creation of an authoritative and scientifically accurate article focusing solely on the specified topics for this particular compound is not possible at this time.

Further research and publication in the field would be necessary to provide the specific details required to fulfill the user's request.

Analytical Methodologies for Purity and Isomeric Composition Determination

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analytical workflow for (hexahydro-1H-pyrrolizin-1-yl)methanamine, enabling the separation of the main compound from impurities and the resolution of different isomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. However, pyrrolizidine (B1209537) alkaloids (PAs) and their derivatives, including this compound, are often not sufficiently volatile for direct GC analysis. Furthermore, many PAs exist as N-oxides, which are non-volatile. rsc.org

To overcome this limitation, a two-step process involving reduction and derivatization is typically employed. rsc.org First, any N-oxides are reduced to their corresponding tertiary amine free bases. Subsequently, these amines are derivatized to increase their volatility and thermal stability. Common derivatizing agents for PAs include:

Heptafluorobutyric anhydride (B1165640) (HFBA) : This reagent reacts with the hydroxyl and amino groups to form stable, volatile esters and amides. nih.govnih.gov

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : This is another effective silylating agent used to create volatile trimethylsilyl (B98337) (TMS) derivatives. rsc.orgnih.gov

The resulting volatile derivatives can then be separated on a GC column, often a capillary column with a non-polar stationary phase, and detected by a mass spectrometer. This approach allows for the determination of the total PA content by converting all related structures to a common backbone. nih.gov Validation of such methods for general PA analysis has demonstrated good linearity (R² > 0.99), with recovery rates typically ranging from 70% to over 90% and limits of quantification (LOQ) in the low µg/kg range. nih.govresearchgate.net

| Derivatizing Agent | Abbreviation | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Heptafluorobutyric anhydride | HFBA | -OH, -NH2 | Heptafluorobutyryl ester/amide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of PAs and their derivatives. nih.gov A significant advantage of HPLC over GC is that it can directly analyze the parent compounds and their N-oxides without the need for derivatization, simplifying sample preparation. chiralpedia.com

For the purity assessment of this compound, a reversed-phase HPLC setup is typically used. The separation is achieved on a C8 or C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to resolve the analyte from its impurities. nih.govresearchgate.net

Detection by MS/MS provides high selectivity and sensitivity, allowing for quantification at very low levels. rsc.org Method validation for the analysis of multiple PAs in various matrices has shown excellent performance, with limits of quantification (LOQs) often in the range of 0.01 to 1.0 µg/kg. rsc.orgnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid | nih.govacs.org |

| Elution | Gradient | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | rsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly valuable for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction, such as a synthesis or derivatization, by observing the disappearance of starting materials and the appearance of products. nih.govijrpr.com

In a typical TLC analysis, the sample is spotted onto a plate coated with an adsorbent, most commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. For PAs, a mixture of a non-polar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol or ammonia) is often used. nih.gov

After development, the separated spots are visualized. Since many PAs are not colored, a visualizing agent is required. A common reagent for alkaloids is Dragendorff's reagent, which produces characteristic orange or reddish-brown spots. nih.gov By comparing the retention factor (Rf) value of the sample spot to that of a known standard, a preliminary identification can be made. TLC can also give an initial indication of the purity of a sample by revealing the presence of multiple spots.

Advanced Enantiomeric Purity Determination Methods

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Determining the enantiomeric purity is critical, as different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved through two main approaches:

Direct Separation using a Chiral Stationary Phase (CSP) : This is the most common method, where the sample is passed through an HPLC column that contains a chiral selector immobilized on the stationary phase. rsc.org Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of various alkaloid enantiomers. researchgate.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Separation after Derivatization : In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. The success of this method depends on the availability of an enantiomerically pure CDA and a reaction that proceeds to completion without racemization. chiralpedia.com

Derivatization with Chiral Reagents for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. While NMR spectra of enantiomers in a standard achiral solvent are identical, they can be differentiated by using a chiral auxiliary. This is typically done by reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov

These newly formed diastereomers will have distinct NMR spectra. Protons in the vicinity of the newly formed stereocenter will experience different magnetic environments and thus exhibit different chemical shifts (δ) in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess (ee) of the original amine, can be determined.

Common chiral derivatizing agents for amines include:

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) : Forms diastereomeric amides.

BINOL (1,1'-bi-2-naphthol) derivatives : Can be used in conjunction with other reagents to form diastereomeric complexes. researchgate.net

Axially chiral carboxylic acids : These have also been developed as effective CDAs for primary amines. acs.org

The choice of the CDA is crucial, as it must produce sufficient chemical shift differences (Δδ) between the diastereomeric signals to allow for accurate integration. acs.org

Quantitative Analysis Techniques for this compound

The accurate quantification of this compound is crucial for determining its purity and understanding its isomeric composition. Various analytical methodologies can be employed for this purpose, with spectrophotometric and titration-based approaches being common due to their accessibility and reliability.

Spectrophotometric Methods

Spectrophotometric methods for the quantification of this compound typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. Since the target molecule lacks a significant chromophore for direct UV-Vis analysis, derivatization is a necessary step.

A widely applicable method for the determination of primary amines is the reaction with ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione). microbenotes.com This reaction, when conducted at an elevated temperature, results in the formation of a deep purple-colored product known as Ruhemann's purple. microbenotes.combyjus.com The primary amino group of this compound reacts with two molecules of ninhydrin. The first molecule oxidatively deaminates the primary amine, and the resulting ammonia (B1221849) then condenses with a second molecule of ninhydrin and the reduced form of the first (hydrindantin) to form the colored complex. microbenotes.com The intensity of the color, measured at its wavelength of maximum absorbance (typically around 570 nm for primary amines), allows for sensitive quantification. sigmaaldrich.comnih.gov

For the analysis, a standard curve is first prepared by reacting known concentrations of a primary amine standard with ninhydrin reagent and measuring the absorbance of the resulting solutions. sigmaaldrich.com The absorbance of a sample solution of this compound, treated under the same conditions, is then measured, and its concentration is determined by interpolation from the standard curve. The optimum conditions for the reaction, such as pH, temperature, and reaction time, need to be carefully controlled to ensure reproducibility. researchgate.netorientjchem.org For instance, the reaction is often carried out in a buffered solution (e.g., pH 5.2 to 10) and heated in a water bath for a specific period (e.g., 15-20 minutes) to ensure complete color development. microbenotes.comorientjchem.org

Table 1: Representative Calibration Data for Spectrophotometric Analysis of a Primary Amine Standard

| Standard Concentration (µg/mL) | Absorbance at 570 nm |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.458 |

| 20.0 | 0.610 |

| 25.0 | 0.763 |

Table 2: Purity Determination of a this compound Sample

| Sample ID | Sample Weight (mg) | Final Volume (mL) | Measured Absorbance | Calculated Concentration (µg/mL) | Purity (%) |

|---|---|---|---|---|---|

| Sample A | 20.5 | 100 | 0.534 | 17.5 | 85.4 |

| Sample B | 21.1 | 100 | 0.588 | 19.3 | 91.5 |

Titration-Based Approaches

Titration offers a classical and highly accurate method for the quantitative analysis of this compound, leveraging its basic primary amino group. Due to the weak basicity of many amines in aqueous solutions, non-aqueous titrations are often preferred to obtain a sharp and clear endpoint. metrohm.commetrohm.com

A common approach involves dissolving the amine sample in a non-aqueous solvent, such as glacial acetic acid, and titrating with a strong acid, typically perchloric acid dissolved in the same solvent. metrohm.commetrohm.comslideshare.net Glacial acetic acid acts as a differentiating solvent; it is sufficiently acidic to be a good solvent for the amine but does not interfere with the titration. mt.com In this medium, the basicity of the amine is enhanced, allowing for a more defined titration curve. The reaction between perchloric acid and acetic acid generates a strongly acidic titrant, the acetonium ion (CH₃COOH₂⁺), which readily donates a proton to the amine. metrohm.commt.com

The endpoint of the titration can be detected potentiometrically, using a pH meter with a suitable electrode combination (e.g., glass and calomel (B162337) electrodes), or visually with an appropriate indicator. gfschemicals.com For visual indication, crystal violet is frequently used, which exhibits a color change from violet (basic) to blue-green and finally to yellowish-green (acidic) in glacial acetic acid. sips.org.in

The purity of the this compound sample is calculated based on the volume of the standardized perchloric acid titrant required to reach the equivalence point, the concentration of the titrant, and the initial weight of the sample.

Table 3: Purity Determination of this compound by Non-Aqueous Titration

| Replicate | Sample Weight (g) | Titrant (0.1 N HClO₄) Volume (mL) | Calculated Purity (%) |

|---|---|---|---|

| 1 | 0.2512 | 16.15 | 98.9 |

| 2 | 0.2550 | 16.40 | 99.1 |

| 3 | 0.2498 | 16.08 | 99.2 |

| Average | - | - | 99.1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (hexahydro-1H-pyrrolizin-1-yl)methanamine, and how can retrosynthetic analysis guide pathway selection?

- Methodology : Retrosynthetic strategies using databases like Pistachio, Reaxys, and BKMS_METABOLIC can identify feasible precursors. For example, one-step synthesis may involve reductive amination of hexahydro-1H-pyrrolizine derivatives with formaldehyde under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Key intermediates, such as hexahydro-1H-pyrrolizin-1-yl ketones, can be reduced using LiAlH4 or NaBH4 with tailored solvent systems (e.g., THF/MeOH) to optimize yield .

- Characterization : Post-synthesis validation requires NMR (¹H/¹³C) for stereochemical confirmation, FTIR for amine group identification (~3300 cm⁻¹ N-H stretch), and high-resolution mass spectrometry (HRMS) for molecular formula verification .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients. Compare retention times against commercial standards .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts. Amine groups may degrade via Maillard reactions in aqueous buffers, necessitating inert atmospheres (N₂) for storage .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how do substituents influence receptor binding?

- Case Study : Fluorination at the methanamine moiety (e.g., [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine) increases metabolic stability by reducing CYP450-mediated oxidation. Pyrazole ring substitution (e.g., cyclopropyl groups) alters steric bulk, improving selectivity for neurological targets like σ-receptors .

- Data-Driven Design : Molecular docking (AutoDock Vina) and MD simulations reveal that N-methylation reduces polar surface area, enhancing blood-brain barrier permeability (logP increase from 1.2 to 2.1) .

Q. How can conflicting reports on the compound’s enzyme inhibition potency be resolved?

- Root Cause Analysis :

- Assay Variability : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) may skew IC50 values. Standardize protocols using Calibrator-Assisted Titration .

- Structural Analogues : Compare inhibition profiles of [(1R,8S)-hexahydro-1H-pyrrolizin-1-yl]methyl esters, which show 10-fold higher potency due to esterase-resistant motifs .

Q. What safety protocols are critical given the compound’s acute toxicity profile?

- Hazard Mitigation :

- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use fume hoods for synthesis and PPE (nitrile gloves, N95 masks) during handling .

- First Aid : For dermal exposure, rinse with 0.1 M acetic acid (pH 3.5) to neutralize basic amine residues, followed by medical evaluation .

Key Notes

- Advanced Synthesis : Prioritize enantioselective routes (e.g., chiral auxiliaries) for pharmacological applications .

- Contradiction Resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.